ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Overview
Description
Ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-ylmethylidene group: This step may involve condensation reactions.
Attachment of the 3,4-dichlorophenylamino group: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Thiophene derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of conductive polymers.
Biology
Enzyme Inhibition: Some thiophene derivatives are known to inhibit specific enzymes.
Antimicrobial Activity: They may exhibit antimicrobial properties against various pathogens.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Agriculture: Thiophene derivatives can be used as pesticides or herbicides.
Pharmaceuticals: They are used in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylate derivatives
- Furan-2-carboxylate derivatives
- Dichlorophenylamino compounds
Uniqueness
Ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl (5Z)-2-(3,4-dichlorophenyl)imino-5-(furan-2-ylmethylidene)-4-hydroxythiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4S/c1-2-24-18(23)15-16(22)14(9-11-4-3-7-25-11)26-17(15)21-10-5-6-12(19)13(20)8-10/h3-9,22H,2H2,1H3/b14-9-,21-17? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFCHDVCLIXAOU-PBGDOYKQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CO2)SC1=NC3=CC(=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CO2)/SC1=NC3=CC(=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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